Cas no 85302-16-5 (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one)

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one structure
85302-16-5 structure
Nome do Produto:1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
N.o CAS:85302-16-5
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD00930489
CID:1006589
PubChem ID:2765796

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
    • 1,5,6,7-tetrahydro-1-methyl-4H-Indazol-4-one
    • 1-Methyl-1,5,6,7-tetrahydroindazol-4-one
    • 1,5,6,7-Tetrahydro-1-methyl-4H-indazol-4-one (ACI)
    • 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
    • 1-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole
    • 1-Methyl-6,7-dihydro-5H-indazol-4-one
    • STL557236
    • AKOS000320443
    • DTXSID80377565
    • J-504845
    • MFCD00930489
    • SY168489
    • SCHEMBL1986758
    • 1-Methyl-1,5,6,7-tetrahydroindazol-4-one, AldrichCPR
    • DB-076321
    • Kinome_3369
    • 10N-510S
    • BBL103426
    • 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
    • PWZFWKUHDMFIAL-UHFFFAOYSA-N
    • Z336028554
    • EN300-35487
    • CS-0130154
    • F2124-1026
    • CHEMBL1981107
    • 85302-16-5
    • 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
    • MDL: MFCD00930489
    • Inchi: 1S/C8H10N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5H,2-4H2,1H3
    • Chave InChI: PWZFWKUHDMFIAL-UHFFFAOYSA-N
    • SMILES: O=C1CCCC2=C1C=NN2C

Propriedades Computadas

  • Massa Exacta: 150.079312947g/mol
  • Massa monoisotópica: 150.079312947g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 181
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.4
  • Superfície polar topológica: 34.9Ų

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
10N-510S-5G
1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
85302-16-5 >95%
5g
£144.00 2025-02-09
eNovation Chemicals LLC
Y1046409-25g
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
85302-16-5 98%
25g
$2295 2023-05-17
eNovation Chemicals LLC
Y1209325-25G
1-methyl-6,7-dihydro-5H-indazol-4-one
85302-16-5 97%
25g
$815 2024-07-21
TRC
M341170-100mg
1-Methyl-1,5,6,7-tetrahydroindazol-4-one
85302-16-5
100mg
$ 70.00 2022-06-03
eNovation Chemicals LLC
Y1226878-5g
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
85302-16-5 95%
5g
$500 2024-06-03
Enamine
EN300-35487-1g
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
85302-16-5 95%
1g
$88.0 2023-09-03
Enamine
EN300-35487-0.1g
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
85302-16-5 95.0%
0.1g
$19.0 2025-02-20
Key Organics Ltd
10N-510S-10MG
1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
85302-16-5 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
10N-510S-10G
1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
85302-16-5 >95%
10g
£274.00 2025-02-09
TRC
M341170-50mg
1-Methyl-1,5,6,7-tetrahydroindazol-4-one
85302-16-5
50mg
$ 50.00 2022-06-03

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Solvents: Methanol
Referência
Synthesis and structures of pyrazoles from ethoxymethylene derivatives of 1,3-dicarbonyl compounds and hydrazines
Nagarajan, Kuppuswamy; et al, Journal of Chemical Research, 1986, (5), 166-7

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Ethanol ;  2 h, reflux
Referência
Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character
Duro, Cintia; et al, Molecules, 2022, 27(19),

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Ethanol ;  2 h, reflux
Referência
Pyrazolo[3,4-h]quinolines promising photosensitizing agents in the treatment of cancer
Spano, Virginia; et al, European Journal of Medicinal Chemistry, 2015, 102, 334-351

Synthetic Routes 4

Condições de reacção
1.1 -
2.1 Reagents: Acetic acid Solvents: Ethanol ;  2 h, reflux
Referência
Pyrazolo[3,4-h]quinolines promising photosensitizing agents in the treatment of cancer
Spano, Virginia; et al, European Journal of Medicinal Chemistry, 2015, 102, 334-351

Synthetic Routes 5

Condições de reacção
1.1 Solvents: 2,2,2-Trifluoroethanol ;  0 °C; 5 min, reflux
Referência
Catalyst-free one-pot synthesis of 1,4,5-trisubstituted pyrazoles in 2,2,2-trifluoroethanol
Alinezhad, Heshmatollah; et al, Journal of Fluorine Chemistry, 2011, 132(11), 995-1000

Synthetic Routes 6

Condições de reacção
1.1 Solvents: Ethanol
2.1 Solvents: Methanol
Referência
Synthesis and structures of pyrazoles from ethoxymethylene derivatives of 1,3-dicarbonyl compounds and hydrazines
Nagarajan, Kuppuswamy; et al, Journal of Chemical Research, 1986, (5), 166-7

Synthetic Routes 7

Condições de reacção
Referência
Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. I. Synthesis of 1,5-disubstituted 4-acylpyrazoles
Schenone, Pietro; et al, Journal of Heterocyclic Chemistry, 1982, 19(6), 1355-61

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Raw materials

1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85302-16-5)1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
A863614
Pureza:99%/99%/99%/99%
Quantidade:10.0g/25.0g/50.0g/100.0g
Preço ($):191.0/406.0/771.0/1466.0